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This guide provides troubleshooting advice and frequently asked questions (FAQSs) to help
researchers, scientists, and drug development professionals identify and resolve issues related
to RNA degradation when performing northern blotting using denaturing MOPS-formaldehyde
agarose gels.

Frequently Asked Questions (FAQSs)
Q1: What does intact versus degraded RNA look like on
a denaturing MOPS gel?

Intact total RNA from eukaryotic samples, when run on a denaturing gel, will show sharp,
distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). A key indicator of
high-quality, intact RNA is that the 28S rRNA band is approximately twice as intense as the 18S
rRNA band, representing a 2:1 ratio.[1][2][3]

Conversely, degraded RNA will present differently:

o Partially degraded RNA: The rRNA bands may appear smeared, lack sharpness, or the 2:1
ratio of 28S to 18S rRNA will be lost.[1][3][4]

o Completely degraded RNA: This will appear as a low molecular weight smear at the bottom
of the gel, with no distinct rRNA bands visible.[1][3][5]
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Poly(A) selected mRNA will naturally appear as a smear, typically ranging from 0.5 to 6 kb, with
the most intense region between 1.5 and 2 kb, as it comprises a diverse population of
transcripts.[3]

Q2: What are the primary causes of RNA degradation
during electrophoresis?

RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous
enzymes.[6][7] The primary causes of RNA degradation during your experiment can be
categorized as follows:

* RNase Contamination: This is the most common cause. RNases can be introduced from
various sources, including laboratory equipment, aqueous solutions, airborne dust, and the
skin of the researcher.[8][9]

e Improper Sample Handling and Storage: Failure to immediately process or properly freeze
samples can lead to degradation by endogenous RNases.[4][10] Samples should be flash-
frozen in liquid nitrogen or stored in an RNA stabilization solution like RNAlater.[4][11]

¢ Incorrect Reagent Preparation: Using solutions that are not RNase-free, or buffers with an
incorrect pH, can facilitate RNA degradation. For example, a high pH in the running buffer
can lead to chemical hydrolysis of the RNA.[2]

» Suboptimal Gel Running Conditions: Running the gel at too high a voltage can cause the
buffer to heat up, which can contribute to RNA degradation.[12][13]

Q3: My RNA appears as a smear on the gel. What went
wrong and how can | fix it?

A smear on an RNA gel is a classic sign of degradation.[4] Here’s a step-by-step approach to
troubleshoot this issue:

o Evaluate Your RNA Isolation and Handling:

o Source of Contamination: The most likely culprit is RNase contamination. Review your
entire workflow for potential sources of RNases.[7][14]
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o Sample Storage: Ensure that your initial samples were properly stored at -80°C or in a
stabilization reagent prior to RNA extraction.[10]

o Check Your Reagents and Equipment:

o Water Source: Use certified nuclease-free water or water that has been properly treated
with diethylpyrocarbonate (DEPC) for all buffers and solutions.[9][12][15]

o Buffers: Prepare fresh electrophoresis running buffer (1X MOPS) for each experiment. Old
buffers can become contaminated or have their pH altered.

o Equipment: Thoroughly clean the gel tank, casting trays, and combs with RNase
decontamination solutions (e.g., RNaseZAP), followed by rinses with RNase-free water.[9]
[16]

o Refine Your Technique:

o Gloves: Always wear gloves and change them frequently, especially after touching any
non-RNase-free surfaces.[9][14]

o Dedicated Supplies: Use a designated set of pipettes, tips (filter tips are recommended),
and tubes specifically for RNA work.[12][17]

Q4: The 28S:18S rRNA band intensity ratio is less than
2:1. Is my RNA usable?

A 28S:18S rRNA ratio of less than 2:1 is an indication of partial RNA degradation.[1][2][3][5]
While intact RNA will ideally show a 2:1 ratio, RNA with a lower ratio may still be suitable for
some downstream applications.

e For RT-PCR: This technique analyzes smaller fragments of RNA, so partially degraded
samples may still yield reliable results.[3]

o For Northern Blotting or Microarray Analysis: These methods are highly sensitive to RNA
integrity. Using degraded RNA can severely compromise the quality of your data and lead to
inaccurate quantification.[3][18] It is highly recommended to re-isolate the RNA to ensure the
highest quality for these applications.
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Troubleshooting Summary

The following table summarizes common problems observed on MOPS gels, their probable
causes, and recommended solutions.
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Problem Probable Cause(s) Recommended Solution(s)

* Use RNase-free techniques,
including dedicated supplies

o and frequent glove changes.
* RNase contamination of ]
[14]e Prepare fresh buffers with
samples, buffers, gel, or
) DEPC-treated water.[19]e
Smeared RNA lanes equipment.» Improper sample ) )
) ) Clean all equipment with an
storage leading to degradation o
RNase decontamination
by endogenous RNases. _ _
solution.[16]* Store tissue/cell

samples at -80°C or in an RNA

stabilization solution.[4][10]

* Load at least 200 ng of total

* Insufficient amount of RNA RNA for visualization with
loaded.» Complete RNA ethidium bromide.[1][3]* Follow
No visible RNA bands degradation.s Problem with all steps to prevent RNA
staining (e.g., ethidium degradation.s Ensure staining
bromide exhausted). solution is fresh and properly
incorporated.

« Allow the gel to solidify

completely before use.»

« Improper gel solidification.e Ensure wells are clean before
Distorted or "wavy" bands Debris in the wells.e loading samples.« Run the gel
Overheating of the gel. at a lower voltage (e.g., 3-5

V/cm) to prevent overheating.
[15][20]

* Review and optimize RNA
handling and isolation
procedures to minimize RNase
activity.[4]» Add RNase

inhibitors during the extraction

Low 28S:18S rRNA ratio « Partial RNA degradation.

process.[4]

Experimental Protocols
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Protocol 1: Preparation of DEPC-Treated Water

Caution: DEPC is a suspected carcinogen and should be handled with care in a chemical fume
hood.[20]

e Add 1 ml of DEPC to 1 liter of water (for a 0.1% solution).
« Stir or shake vigorously for 1 hour.

» Autoclave the solution for at least 30-60 minutes to inactivate the DEPC.[9][12] The
autoclaving step is crucial as residual DEPC can interfere with subsequent enzymatic
reactions.[9]

Protocol 2: Preparation of a 1% Denaturing
Formaldehyde-MOPS Agarose Gel

Caution: Formaldehyde is toxic and volatile. All steps involving formaldehyde must be
performed in a chemical fume hood.[15][20][21]

Solutions Needed:

10X MOPS Buffer: 0.4 M MOPS (pH 7.0), 0.1 M sodium acetate, 0.01 M EDTA (pH 8.0).
Prepare with DEPC-treated water and filter sterilize. Store protected from light.[20][22]

37% (12.3 M) Formaldehyde

High-quality Agarose

DEPC-treated Water
Procedure:

o To prepare a 100 ml gel, dissolve 1 g of agarose in 72 ml of DEPC-treated water by heating
in a microwave.

o Cool the agarose solution to approximately 60°C.
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e In a fume hood, add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde to the
cooled agarose.[22] Mix gently but thoroughly.

e Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least
30-60 minutes.[20][21]

Protocol 3: RNA Sample Preparation and
Electrophoresis

e Sample Denaturation:

o In a sterile, RNase-free tube, mix your RNA sample (e.g., 1-5 pg) with 3-4 volumes of a
formaldehyde-containing loading dye (e.g., NorthernMax Formaldehyde Load Dye).[1][12]

o Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA.[12][22]
o Immediately place the samples on ice to prevent renaturation before loading.[12][22]
o Electrophoresis:

o Place the solidified gel in the electrophoresis tank and cover it with 1X MOPS running
buffer.

o Load the denatured RNA samples into the wells.

o Run the gel at a low voltage, typically 3-5 V/cm, to avoid generating excess heat which
could degrade the RNA.[15][20]

» Staining and Visualization:

o If ethidium bromide was not included in the loading dye, the gel can be stained after the
run.

o Wash the gel briefly in RNase-free water to remove formaldehyde, which can interfere with
staining.

o Stain the gel for 30 minutes in a solution of 1X TAE or water containing an appropriate
nucleic acid stain (e.g., SYBR Gold or ethidium bromide).
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o Visualize the RNA bands using a UV transilluminator.[23][24]

Visual Guides
Troubleshooting Workflow for RNA Degradation
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Observe Gel Results

Are 28S & 18S bands
sharp with a ~2:1 ratio?

RNA is Intact. RNA is Degraded.
Proceed with experiment. (Smeared or poor ratio)

Begin Troubleshooting

Review RNase-free Check Reagents
Technique (Buffers, Water)

'

Implement stricter controls:
- Dedicated equipment Prepare fresh buffers Use RNAlater or

- Frequent glove changes with DEPC-treated water flash freeze samples

- RNase decontamination

Re-isolate RNA and
repeat gel electrophoresis

Verify Sample
Storage & Handling

Click to download full resolution via product page

Caption: Workflow for troubleshooting degraded RNA on a MOPS gel.
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Sources and Prevention of RNase Contamination
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Enzymes

Pipettes

Bake & Autoclave
Autoclave solutions

Equipment | Tubes
Gel Box

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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